molecular formula C20H14O2 B12808683 2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene CAS No. 112575-92-5

2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene

Cat. No.: B12808683
CAS No.: 112575-92-5
M. Wt: 286.3 g/mol
InChI Key: OFEOEMYUJQKIRD-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(k)fluoranthene, which is known for its presence in fossil fuels and as a byproduct of incomplete combustion processes. This compound has garnered attention due to its potential biological activities and its role in environmental pollution studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene can be achieved through the intermediacy of 1,12c-dihydrobenzo(k)fluoranthen-3(2if)-one. This ketone is converted to its phenylseleno derivative, which undergoes selenoxide elimination in basic hydrogen peroxide, forming benzo(k)fluoranthene-2,3-dione directly .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA and proteins, potentially causing mutations and other cellular damage. These interactions are crucial in understanding its role in carcinogenesis and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions.

Properties

CAS No.

112575-92-5

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

4,5-dihydrobenzo[k]fluoranthene-4,5-diol

InChI

InChI=1S/C20H14O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10,18,20-22H

InChI Key

OFEOEMYUJQKIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC(C(C5=CC=CC(=C54)C3=CC2=C1)O)O

Origin of Product

United States

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